molecular formula C17H15N3O3 B1385617 3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid CAS No. 1031651-10-1

3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid

Cat. No.: B1385617
CAS No.: 1031651-10-1
M. Wt: 309.32 g/mol
InChI Key: ADMZXOIERCLARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-benzyl-3-oxopyrido[2,3-b]pyrazin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(22)9-8-14-17(23)20(11-12-5-2-1-3-6-12)16-13(19-14)7-4-10-18-16/h1-7,10H,8-9,11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMZXOIERCLARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)N=C(C2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid
Reactant of Route 2
3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid
Reactant of Route 3
3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid
Reactant of Route 5
3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid

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